Dimethindene-N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

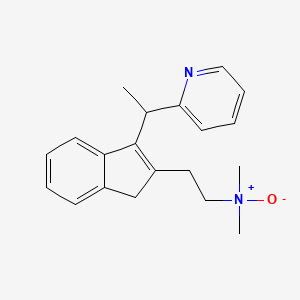

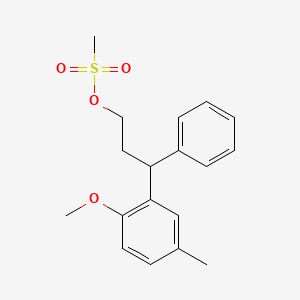

Dimethindene is a 1st generation selective H1 antagonist . It’s used topically as an antipruritic and orally to treat allergies . Dimethindene-N-oxide is a derivative of Dimethindene, containing an additional oxygen atom .

Synthesis Analysis

Upon analyzing the synthetic pathways currently available for the industrial preparation of dimethindene, a sustainable approach for the synthesis of this drug has been set up, switching from petroleum-based volatile organic compounds (VOCs) to eco-friendly solvents .Molecular Structure Analysis

The this compound molecule contains a total of 47 atoms. There are 24 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Aplicaciones Científicas De Investigación

Metabolism and Determination Methods : A study developed a high-performance liquid chromatography method for determining dimethindene and its main metabolites, including Dimethindene-N-oxide, in human and rat urine. This method was crucial for studying the metabolism of dimethindene upon oral administration to rats and human volunteers (Prien & Blaschke, 1997).

Enantioselective Biotransformation : Another research found that this compound is a significant metabolite in rat urine. The study explored the stereoselective elimination of N-demethyl-dimethindene after oral administration of racemic dimethindene, highlighting the differences in metabolism between humans and rats (Prien, Rehn, & Blaschke, 1997).

Chiral Separation and Analysis : Research on capillary electrophoresis focused on the chiral resolution of basic racemic drugs, including dimethindene and its metabolites. The study aimed to optimize enantioselectivity and resolution, which is important for understanding the drug's pharmacodynamics (Heuermann & Blaschke, 1993).

Comparative Studies on Enantioseparation : Comparative studies using capillary electrophoresis and NMR spectroscopy were conducted to understand the enantioseparation of dimethindene. This study provided insights into the complexation behavior and binding constants between the drug and chiral selectors, important for pharmaceutical formulation (Chankvetadze et al., 1998).

Transdermal Absorption : A study on the transdermal absorption of dimethindene in humans showed that a certain amount of the drug is absorbed through the skin, which is important for topical medication formulations (Radler & Blaschke, 1995).

Stability-Indicating Method for Analysis : A novel stability-indicating liquid chromatographic method was developed for the analysis of dimethindene maleate and its impurities. This method is crucial for quality control and stability tests of pharmaceuticals containing dimethindene maleate (Havlíková et al., 2013).

Eco-Friendly Synthesis Approaches : A study explored sustainable approaches for the synthesis of dimethindene, switching from volatile organic compounds to eco-friendly solvents. This approach not only decreased the environmental impact but also improved the overall yield and process simplicity (Quivelli et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . Also, there is a trend towards greener and more effective methods to produce active pharmaceutical ingredients (APIs), which could impact the production of Dimethindene-N-oxide .

Propiedades

IUPAC Name |

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAREAMWWRKNTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)